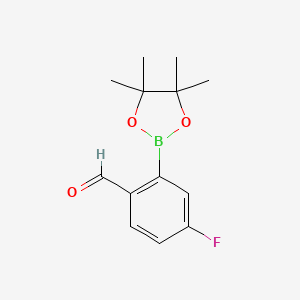

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Übersicht

Beschreibung

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound with the molecular formula C₁₃H₁₆BFO₃ and a molecular weight of 250.07 g/mol . It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules .

Vorbereitungsmethoden

The synthesis of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves a two-step process . The first step is the formation of the boronic ester by reacting 4-fluorobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere . The second step involves purification of the product through recrystallization or column chromatography .

Analyse Chemischer Reaktionen

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is frequently used as a building block in the synthesis of complex organic molecules. Its boron-containing structure facilitates cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.

Case Study : A study demonstrated the successful use of this compound in synthesizing substituted phenylboronic acids that are essential for developing new anti-cancer drugs .

Medicinal Chemistry

The compound's fluorine atom contributes to its bioactivity by enhancing the lipophilicity and metabolic stability of potential drug candidates. Its derivatives have shown promise in targeting various biological pathways.

Case Study : Research indicated that derivatives of this compound exhibited significant inhibitory effects on specific cancer cell lines. This highlights its potential as a lead compound for drug development aimed at cancer therapy .

Materials Science

In materials science, the compound is used to create functionalized polymers and nanomaterials. Its ability to form stable complexes with metals makes it useful in catalysis and sensor applications.

Data Table: Comparison of Applications

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronic ester in cross-coupling reactions . The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate . This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final coupled product .

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be compared with other boronic esters such as:

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but contains a pyridine ring instead of a benzene ring.

4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole: Contains a benzimidazole ring and an additional methyl group.

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid methyl ester: Contains a carboxylic acid ester group instead of an aldehyde group.

These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their structures .

Biologische Aktivität

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is a compound that has garnered interest due to its unique structural features and potential biological activities. The presence of the dioxaborolane moiety is significant for its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

- Fluorine Substitution : The fluorine atom enhances the compound's electronic properties.

- Dioxaborolane Group : This functional group is known for its ability to form stable complexes with various biomolecules.

Biological Activity Overview

Research has shown that compounds containing dioxaborolane structures often exhibit diverse biological activities. For this compound, key areas of biological activity include:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication mechanisms. For instance, similar compounds have shown efficacy against RNA viruses by targeting essential viral enzymes such as RNA-dependent RNA polymerase (RdRp) .

- Enzyme Inhibition : The compound's ability to act as an inhibitor for certain cytochrome P450 enzymes has been noted. In particular, it may exhibit time-dependent inhibition characteristics that could lead to significant drug-drug interactions .

- Cellular Interaction : Investigations into its interaction with cellular targets have indicated that it may bind effectively to proteins involved in signal transduction pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Antiviral Efficacy

A study published in Molecular Pharmacology examined a series of non-nucleoside inhibitors related to this compound. The results indicated that these compounds could inhibit the NS5B polymerase with an IC50 value below 50 nM in enzymatic assays .

Study 2: Cytochrome P450 Inhibition

Another research highlighted the compound's potential as a reversible inhibitor of CYP3A4 with an IC50 value of 0.34 μM. It also showed time-dependent inhibition characteristics which raised concerns about possible toxicities and drug interactions .

Study 3: Binding Affinity Studies

Binding affinity studies conducted using surface plasmon resonance demonstrated that the compound interacts with several protein targets at nanomolar concentrations. These interactions suggest potential therapeutic applications in diseases where these proteins are dysregulated .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H17B F O4 |

| Molecular Weight | 250.09 g/mol |

| IC50 (CYP3A4 Inhibition) | 0.34 μM |

| Antiviral Activity | Effective against NS5B |

Eigenschaften

IUPAC Name |

4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVLPOACSLDJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.